molecular formula C9H15N3O B2724042 [1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol CAS No. 1340256-32-7

[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol

Cat. No.: B2724042
CAS No.: 1340256-32-7
M. Wt: 181.239
InChI Key: ZKHQJCUPSZZVSA-UHFFFAOYSA-N
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Description

[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol is a chemical compound with a unique structure that combines a pyrazole ring and a pyrrolidine ring

Scientific Research Applications

Chemistry

In chemistry, [1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of various enzymes and receptors due to its ability to interact with biological macromolecules .

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer and neurological disorders .

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol typically involves the reaction of 1-methyl-1H-pyrazole with a suitable pyrrolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a different alcohol or amine derivative .

Mechanism of Action

The mechanism of action of [1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol apart is its combination of the pyrazole and pyrrolidine rings, which provides unique chemical and biological properties. This dual-ring structure allows for more diverse interactions with biological targets and greater potential for therapeutic applications .

Properties

IUPAC Name

[1-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-11-6-9(4-10-11)12-3-2-8(5-12)7-13/h4,6,8,13H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHQJCUPSZZVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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